molecular formula C9H9NS2 B13619628 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol CAS No. 4542-26-1

2-(1,3-Benzothiazol-2-yl)ethane-1-thiol

Cat. No.: B13619628
CAS No.: 4542-26-1
M. Wt: 195.3 g/mol
InChI Key: OWYFOPWBBHKOLP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)ethane-1-thiol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with an appropriate aldehyde in the presence of an acid catalyst . The reaction is usually carried out in ethanol at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of thioamide or carbon dioxide as raw materials, with the reaction being catalyzed by various agents to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)ethane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)ethane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yl)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

CAS No.

4542-26-1

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanethiol

InChI

InChI=1S/C9H9NS2/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2

InChI Key

OWYFOPWBBHKOLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCS

Origin of Product

United States

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